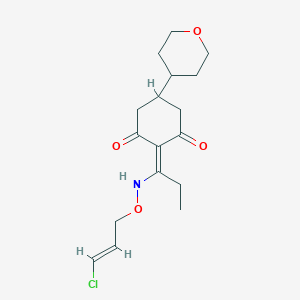

2-Cyclohexen-1-one, 2-(1-((((2E)-3-chloro-2-propenyl)oxy)imino)propyl)-3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)-

Description

Tepraloxydim is a post-emergence herbicide for control of annual grass weeds

inhibits acetyl-CoA carboxylase; structure in first source

Properties

CAS No. |

149979-41-9 |

|---|---|

Molecular Formula |

C17H24ClNO4 |

Molecular Weight |

341.8 g/mol |

IUPAC Name |

2-[N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3/b6-3+,19-14? |

InChI Key |

IOYNQIMAUDJVEI-ZFNPBRLTSA-N |

Isomeric SMILES |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)C2CCOCC2)O |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |

Origin of Product |

United States |

Herbicide Rotation and Mixtures:

One of the cornerstones of herbicide resistance management is the rotation of herbicides with different sites of action. Continuous reliance on a single herbicide group, such as ACCase inhibitors, should be avoided. A planned rotation program, where herbicides from different groups are used in successive growing seasons or within the same season, helps to control weeds that may be resistant to one particular mode of action.

Tank-mixing herbicides with different effective modes of action is another powerful strategy. For this to be effective against the development of resistance, both herbicides in the mixture must have significant activity against the target weed species. This approach makes it less likely for a weed to possess resistance to both herbicides simultaneously.

Integrated Weed Management Iwm :

IWM combines multiple weed control tactics, including chemical, cultural, mechanical, and biological methods, to provide long-term, effective weed control. This holistic approach reduces the over-reliance on any single method, particularly herbicides.

Cultural Practices:

Crop Rotation: Rotating crops can disrupt the life cycles of weeds adapted to a specific crop and allows for the use of different herbicide options.

Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients.

Tillage: Strategic use of tillage can help manage the weed seedbank and control emerged weeds.

Mechanical Control:

Cultivation and hoeing can be effective in controlling weeds, especially in inter-row spaces.

Monitoring and Early Detection:

Regularly scouting fields for weed escapes after herbicide application is crucial for the early detection of potential resistance. If a patch of weeds survives a normally effective herbicide treatment, it should be investigated further. Preventing these patches from setting seed can significantly slow the spread of resistance.

The following table outlines key strategies for the sustainable management of herbicide resistance, with a focus on ACCase inhibitors like tepraloxydim.

Interactive Table: Sustainable Herbicide Resistance Management Strategies

| Strategy | Description | Key Considerations |

| Herbicide Rotation | Alternating herbicides with different sites of action between and within growing seasons. | Ensure the rotated herbicides are effective against the target weed spectrum. |

| Herbicide Mixtures | Applying two or more herbicides with different modes of action in a single application. | Both herbicides must have activity on the target weeds. |

| Crop Rotation | Planting different crops in a planned sequence. | Disrupts weed life cycles and allows for diverse weed management practices. |

| Cover Cropping | Planting non-cash crops to cover the soil. | Suppresses weed germination and growth. |

| Tillage | Mechanical soil cultivation. | Can bury weed seeds and control emerged weeds, but may have other agronomic impacts. |

| Scouting | Regularly monitoring fields for weed escapes. | Allows for early detection and management of resistant patches. |

| Preventing Seed Set | Controlling escaped weeds before they produce seeds. | Reduces the spread of resistant genes. |

By implementing these diverse and integrated strategies, the selection pressure for herbicide resistance can be significantly reduced, prolonging the effectiveness of valuable herbicides like tepraloxydim and ensuring the long-term sustainability of weed management programs.

Research on Herbicide Resistance Mechanisms and Management

Elucidation of Resistance Mechanisms to Tepraloxydim

Resistance to tepraloxydim can arise from specific genetic modifications within the target enzyme or through broader physiological changes that prevent the herbicide from reaching its target at a toxic concentration.

The most well-characterized mechanism of resistance to tepraloxydim involves modifications to its target enzyme, ACCase. nih.gov This enzyme is essential for fatty acid biosynthesis in plants. nih.gov Target-site resistance (TSR) is typically caused by single nucleotide polymorphisms (SNPs) in the gene encoding the plastidic form of ACCase. nih.gov These SNPs result in amino acid substitutions in the carboxyltransferase (CT) domain of the enzyme, where tepraloxydim binds. nih.govnih.gov

Several amino acid substitutions in the ACCase gene have been identified that confer resistance to ACCase inhibitors. mdpi.com Common mutation sites include positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096 (based on the Alopecurus myosuroides ACCase sequence). nih.govnih.gov For instance, an Isoleucine-to-Leucine substitution at position 1781 (I1781L) is known to confer resistance to all three chemical families of ACCase inhibitors. pnas.orgcolumbia.edu Conversely, a Tryptophan-to-Cysteine mutation at position 2027 (W2027C) provides strong resistance to aryloxyphenoxypropionate (FOP) herbicides but only mild resistance to cyclohexanediones (DIMs) like tepraloxydim. nih.gov The Aspartate-to-Glycine substitution at position 2078 (D2078G) is notable for conferring broad resistance to all ACCase-inhibiting herbicides. nih.gov

Tepraloxydim, a member of the cyclohexanedione (DIM) chemical family, inhibits the carboxyltransferase (CT) activity of ACCase by binding near the active site at the interface of the enzyme's dimer structure. nih.govnih.gov This binding blocks the substrate, acetyl-CoA, from accessing the active site. nih.gov The binding of tepraloxydim requires only small conformational changes in the enzyme. nih.govnih.gov

Mutations in the ACCase gene can alter the three-dimensional structure of the CT domain, thereby reducing the binding affinity of tepraloxydim. nih.gov For example, the I1781L mutation affects a binding pocket that is crucial for the interaction with all three classes of ACCase herbicides. pnas.orgcolumbia.edu Structural studies have revealed that although chemically distinct, tepraloxydim and other ACCase inhibitors like haloxyfop (B150297) share two common anchoring points for binding to the enzyme. nih.govpnas.orgcolumbia.edu A mutation at one of these key interaction points can disrupt the binding of the herbicide, rendering it less effective. The specific amino acid substitution determines the degree of resistance by altering the steric and electronic compatibility between the herbicide molecule and the enzyme's binding pocket. nih.gov

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides, often within the same mode of action. scielo.br In the case of tepraloxydim, the specific amino acid substitution in the ACCase enzyme dictates the cross-resistance profile to other ACCase inhibitors, such as aryloxyphenoxypropionates (FOPs) and phenylpyrazolines (DENs). nih.govscielo.br

For example, the D2078G mutation confers broad cross-resistance to FOPs, DIMs (including tepraloxydim), and DENs. nih.gov In contrast, mutations at the W2027 and I2041 positions typically confer high levels of resistance to FOP herbicides while having a lesser impact on DIM herbicides like tepraloxydim and clethodim. nih.govnih.gov The I1781L mutation is known to produce resistance to all three classes of herbicides. pnas.orgcolumbia.edu However, some studies have shown that this mutation confers resistance to cycloxydim but not necessarily to clethodim in all weed species, highlighting the complexity of cross-resistance patterns. nih.govresearchgate.net The binding mode of pinoxaden (B166648) (a DEN) is structurally similar to that of tepraloxydim, which explains the mechanism of cross-resistance often observed between these two herbicide classes. pnas.orgcolumbia.edu

| Amino Acid Substitution | Effect on Tepraloxydim (DIM) | Cross-Resistance to FOPs (e.g., Haloxyfop, Fenoxaprop) | Cross-Resistance to DENs (e.g., Pinoxaden) | Reference |

|---|---|---|---|---|

| I1781L | Resistance | Resistance | Resistance | pnas.orgcolumbia.edu |

| W2027C/L | Slight to no resistance | High resistance | Slight resistance | nih.govnih.gov |

| I2041N/T | Slight to moderate resistance | High resistance | Moderate resistance | nih.govnih.gov |

| D2078G | Resistance | Resistance | Resistance | nih.gov |

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.goviastate.edu This can involve reduced herbicide uptake or translocation, sequestration of the herbicide in vacuoles, or, most commonly, enhanced metabolic detoxification. iastate.edunih.gov Unlike TSR, which is specific to a single mode of action, NTSR can confer resistance to herbicides with different modes of action. nih.govresearchgate.net

Metabolic resistance occurs when resistant plants exhibit an enhanced ability to detoxify the herbicide before it can inhibit the ACCase enzyme. nih.gov This detoxification is a multi-phase process carried out by families of enzymes, primarily:

Phase I: Cytochrome P450 monooxygenases (P450s)

Phase II: Glutathione S-transferases (GSTs) and Glycosyltransferases (GTs)

Phase III: ATP-binding cassette (ABC) transporters, which sequester the conjugated herbicide metabolites into the vacuole. nih.gov

In several grass weed species, enhanced metabolism via P450s and GSTs has been identified as a key mechanism of resistance to ACCase inhibitors. nih.govfrontiersin.org These enzyme systems can modify the tepraloxydim molecule, rendering it non-toxic. The complex and often polygenic nature of NTSR makes it particularly challenging to manage, as selection with one herbicide can lead to broad and unpredictable cross-resistance patterns. nih.govwordpress.com

Target-Site Resistance: Role of ACCase Gene Mutations and Amino Acid Substitutions

Evolutionary Dynamics of Herbicide Resistance in Weed Populations

The evolution of herbicide resistance is a clear example of rapid adaptation driven by intense, human-mediated selection pressure. nih.govsci-hub.se The repeated application of an effective herbicide like tepraloxydim kills susceptible individuals, allowing rare, pre-existing resistant individuals to survive, reproduce, and pass on their resistance traits. ucanr.edu

The rate at which resistance evolves in a weed population is influenced by several factors, including the initial frequency of resistance alleles, the genetic diversity of the population, the intensity of the selection pressure (i.e., the frequency and efficacy of herbicide application), and the fitness of resistant individuals in the absence of the herbicide. ucdavis.eduresearchgate.net

Research suggests that resistance to ACCase inhibitors often evolves from the standing genetic variation within a weed population, rather than from new mutations arising after the start of herbicide use. scielo.brnih.gov Herbarium specimens of the weed Alopecurus myosuroides collected long before the commercial release of ACCase inhibitors have been found to contain target-site resistance mutations. scielo.br This indicates that resistance alleles can exist at very low frequencies in natural populations. The large population sizes of many weed species maintain a substantial pool of genetic variation, increasing the probability that resistance alleles are already present. nih.govnih.gov When a strong selection pressure, such as the repeated use of tepraloxydim, is applied, these rare alleles are rapidly selected for, leading to a swift increase in the frequency of resistant plants within the population. nih.govresearchgate.net

Population Shifts Towards Resistant Phenotypes

The continuous application of herbicides with the same site of action imposes significant selection pressure on weed populations, leading to a shift towards resistant phenotypes. While comprehensive, long-term field studies specifically documenting population shifts in response to the exclusive use of tepraloxydim are not extensively available in the reviewed literature, the principles of herbicide resistance evolution for acetyl-CoA carboxylase (ACCase) inhibitors provide a framework for understanding this process.

The evolution of resistance within a weed population begins with the presence of rare, naturally occurring individuals that possess a genetic trait conferring resistance to a particular herbicide. When an ACCase inhibitor like tepraloxydim is applied, susceptible individuals are controlled, while these pre-existing resistant individuals survive, reproduce, and pass on their resistance traits to the next generation. Over successive seasons of repeated application, the proportion of resistant individuals in the population increases, eventually leading to a noticeable decrease in herbicide efficacy.

The dynamics of these population shifts are influenced by several factors, including the initial frequency of resistance alleles, the intensity of the selection pressure (i.e., the frequency and effectiveness of herbicide application), and the fitness of the resistant individuals in the absence of the herbicide.

Cross-resistance patterns also play a crucial role in population shifts. Studies have shown that different mutations in the ACCase gene confer varying levels of resistance to different herbicides within the ACCase inhibitor group (aryloxyphenoxypropionates - FOPs, cyclohexanediones - DIMs, and phenylpyrazolines - DENs) researchgate.netcambridge.org. For instance, a weed population that has developed resistance to another ACCase inhibitor through a specific mutation may or may not be resistant to tepraloxydim. The unique binding mechanism of tepraloxydim to the carboxyltransferase (CT) domain of the ACCase enzyme, which differs from that of some other ACCase inhibitors like haloxyfop, can result in distinct sensitivity to certain resistance mutations nih.govnih.govresearchgate.net. This means that a population shift driven by another ACCase inhibitor might not initially select for tepraloxydim resistance, and vice-versa.

The following interactive table illustrates hypothetical scenarios of how different ACCase gene mutations can lead to varied cross-resistance profiles, which would influence population shifts under different herbicide regimes.

Interactive Table: Cross-Resistance Patterns of ACCase Inhibitor Herbicides

| ACCase Mutation | Herbicide Class | Herbicide Example | Resistance Level |

| Ile-1781-Leu | FOPs | Fenoxaprop-P-ethyl | High |

| DIMs | Sethoxydim (B610796) | Moderate | |

| DENs | Pinoxaden | High | |

| Trp-2027-Cys | FOPs | Clodinafop-propargyl | High |

| DIMs | Cycloxydim | Low | |

| DENs | Pinoxaden | High | |

| Ile-2041-Asn | FOPs | Haloxyfop-P-methyl | High |

| DIMs | Clethodim | Low | |

| DENs | Pinoxaden | Moderate |

Note: This table is a generalized representation based on published research on ACCase inhibitor resistance and is intended for illustrative purposes. Actual resistance levels can vary between weed species and specific populations.

Strategies for Sustainable Herbicide Resistance Management

The development and spread of herbicide resistance pose a significant threat to sustainable agriculture. To mitigate the evolution of resistance to tepraloxydim and other ACCase inhibitors, a multi-faceted approach integrating various weed management strategies is essential. These strategies aim to reduce the selection pressure exerted by herbicides and manage resistant weed populations that may already be present.

Environmental Fate and Transformation Studies of Tepraloxydim

Degradation Pathways in Diverse Environmental Matrices

The breakdown of tepraloxydim in the environment follows several key pathways, including microbial degradation in soil and phototransformation and hydrolysis in aqueous systems. The rate and extent of these degradation processes are dictated by the specific conditions of the environmental matrix.

The dissipation of tepraloxydim in soil is a relatively rapid process, largely driven by microbial activity. apvma.gov.au The rate of degradation can be influenced by soil properties and climatic conditions. au.dkstaphyt.com

Laboratory and field studies are conducted to determine the dissipation time for 50% (DisT50) and 90% (DisT90) of the applied substance. staphyt.com These studies typically involve treating bare soil and incorporating sand to minimize photolysis, allowing for the assessment of soil-based degradation processes over time. staphyt.com The degradation kinetics in soil often follow first-order models, though more complex models like First Order Multi-Compartment (FOMC) and Dual First Order in Parallel (DFOP) are also used to better fit the observed data. au.dkstaphyt.com

Under aerobic conditions, the half-life of tepraloxydim in soil is reported to be in the range of 4.6 to 10.1 days across various soil types. apvma.gov.au In contrast, under sterile aerobic conditions, the half-life is significantly longer, estimated at 167 days, highlighting the crucial role of microorganisms in its breakdown. apvma.gov.au In anaerobic soil environments, the dissipation half-time (DT50) and the time for 90% dissipation (DT90) for tepraloxydim isomers were found to be 41 and 135 days, respectively. apvma.gov.au

Table 1: Tepraloxydim Degradation Half-life in Soil

| Condition | Half-life (DT50) | Reference |

| Aerobic Soil | 4.6 - 10.1 days | apvma.gov.au |

| Sterile Aerobic Soil | 167 days | apvma.gov.au |

| Anaerobic Soil | 41 days | apvma.gov.au |

This table summarizes the degradation half-life of tepraloxydim under different soil conditions.

Microbial activity is the primary driver of tepraloxydim transformation in soil. apvma.gov.aunih.gov Soil microorganisms utilize the herbicide as a source of carbon and energy, leading to its breakdown through enzymatic processes. nih.gov The composition and activity of the soil microbial community are heavily influenced by environmental factors such as temperature, which can in turn affect the rate and pathway of pesticide degradation. nih.gov The presence of a healthy and active microbial population is essential for the efficient dissipation of tepraloxydim from the soil environment. apvma.gov.auresearchgate.net In the absence of microbial activity, as seen in sterile soil studies, the degradation of tepraloxydim is significantly hindered. apvma.gov.au

The microbial and chemical degradation of tepraloxydim in soil leads to the formation of several metabolites. Among the major metabolites identified in environmental fate studies are 3-hydroxy-2-propionyl-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one (DP-6) and 3-(3,4,5,6-tetrahydro-2H-pyran-4-yl)glutaric acid (GP). epa.gov Analytical methods have been developed to determine the residues of both the parent compound, tepraloxydim, and these key metabolites in soil samples. epa.gov

Tepraloxydim is a chiral molecule, meaning it exists as different stereoisomers. herts.ac.uk The degradation of chiral pesticides in the environment can be stereoselective, where one stereoisomer degrades at a different rate than another. nih.govresearchgate.net This stereoselectivity is often driven by the specific interactions between the pesticide isomers and soil microbes or their enzymes. nih.govnih.gov The differential degradation rates of stereoisomers can lead to a shift in the enantiomeric ratio of the pesticide in the soil over time. nih.govwur.nl Understanding the stereoselective behavior of tepraloxydim is important for a more accurate assessment of its environmental risk, as different isomers can exhibit varying biological activity and toxicity. nih.gov

In the aquatic environment, tepraloxydim undergoes degradation through phototransformation (photolysis) and hydrolysis. rroij.comsemanticscholar.org Photodegradation in water is a relatively rapid process, with reported half-lives of 0.72, 1.5, and 1.6 days at pH 5, 7, and 9, respectively, under continuous light. apvma.gov.au The major degradates from aqueous photolysis include the imine DP-1, the oxazole (B20620) DP-2, DP-6, and the glutaric acid GP. apvma.gov.au

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another important degradation pathway for tepraloxydim, particularly under certain pH conditions. rroij.comsemanticscholar.org

Table 2: Tepraloxydim Photodegradation and Hydrolysis Half-lives in Water

| Condition | pH | Half-life (DT50) | Reference |

| Photodegradation | 5 | 0.72 - 1.0 days | apvma.gov.aurroij.com |

| 7 | 1.5 - 2.1 days | apvma.gov.aurroij.com | |

| 9 | 1.6 - 2.3 days | apvma.gov.aurroij.com | |

| Milli-Q water | 0.92 days | rroij.com | |

| Hydrolysis (in dark, 25°C) | Acidic (pH 4) | 6.6 days | apvma.gov.au |

| Acidic (pH 5) | 11.1 days | rroij.com | |

| Neutral (pH 7) | 26.3 days | rroij.com | |

| Basic (pH 9) | 38.1 days | rroij.com | |

| Milli-Q water | 10.1 days | rroij.com |

This table presents the half-life of tepraloxydim in water under various photolytic and hydrolytic conditions.

The chemistry of the water plays a significant role in the degradation rate of tepraloxydim. The pH of the water is a critical factor influencing both hydrolysis and photolysis. rroij.comsemanticscholar.org Tepraloxydim is stable to hydrolysis at neutral to alkaline pH (pH 7-8.8) but degrades at an acidic pH of 4, with a half-life of 6.6 days at 22°C. apvma.gov.au Under acidic conditions, the major degradates are the oxazoles DP-2 and DP-8. apvma.gov.au Studies have shown that the herbicide is more stable in basic water compared to neutral and acidic water under hydrolytic conditions. rroij.com

The presence of oxidants, such as chlorine used for water disinfection, can dramatically accelerate the degradation of tepraloxydim. semanticscholar.orgresearchgate.net In the presence of an excess of chlorine, the half-life of tepraloxydim was determined to be less than 5 seconds. researchgate.net The reaction with chloramines, which are also formed during water chlorination, is slower but still significant, with a calculated half-life of 4.5 hours. researchgate.net This rapid degradation in chlorinated water suggests that residues of tepraloxydim in treated drinking water are likely to be quickly eliminated. researchgate.netrroij.com The effectiveness of chlorine as a sanitizer is also pH-dependent, with its killing ability decreasing as the pH rises. betzpools.comsf.gov

Compound Names

| Abbreviation / Common Name | Chemical Name |

| Tepraloxydim | (EZ)-(RS)-2-{1-[(2E)-3-chloroallyloxyimino]propyl}-3-hydroxy-5-perhydropyran-4-ylcyclohex-2-en-1-one |

| DP-1 | 3-hydroxy-2-(1-iminopropyl)-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one |

| DP-2 | 2-ethyl-6-(tetrahydropyran-4-yl)-4,5,6,7-tetrahydrobenzoxasol-4-one |

| DP-6 | 3-hydroxy-2-propionyl-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one |

| DP-8 | Not specified in provided context |

| FP | Not specified in provided context |

| GP | 3-(3,4,5,6-tetrahydro-2H-pyran-4-yl)glutaric acid |

| 5-OH-DP | 5-hydroxytepraloxydim |

| 5-OH-DP-1 | Not specified in provided context |

| OH-GP | 3-hydroxy-3-(tetrahydro-pyran-4-yl)-glutaric acid |

| DMP | Dimethyl ester of GP |

| OH-DMP | Dimethyl ester of OH-GP |

| Alloxydim | Not specified in provided context |

| Clethodim | Not specified in provided context |

| Sethoxydim (B610796) | Not specified in provided context |

| Tralkoxydim | Not specified in provided context |

| Butroxydim | Not specified in provided context |

| Cycloxydim | Not specified in provided context |

| Profoxydim | Not specified in provided context |

| Fenoxaprop-p-ethyl | (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid |

| Fenoxaprop-P | Not specified in provided context |

| Metsulfuron-methyl | Not specified in provided context |

| Penthiopyrad | Not specified in provided context |

| 753-A-OH | Not specified in provided context |

| Glyphosate | Not specified in provided context |

| Prosulfuron | Not specified in provided context |

| Monocrotophos | Not specified in provided context |

| Lindane | Not specified in provided context |

| Dichlorvos | Not specified in provided context |

| Endosulfan | Not specified in provided context |

| Malathion | Not specified in provided context |

| Chlorpyrifos | Not specified in provided context |

| Prometryne | Not specified in provided context |

| Buctril M | Not specified in provided context |

| MCPA | Not specified in provided context |

| Bromoxynil | Not specified in provided context |

| Flaxmax | Not specified in provided context |

| Clopyralid | Not specified in provided context |

Aqueous Phototransformation and Hydrolysis Kinetics

Identification of Aquatic Transformation Products (e.g., Oxazol, Imine)

In aquatic environments, tepraloxydim undergoes transformation, leading to the formation of several degradation products. The primary aquatic transformation products identified include oxazole and imine compounds. apvma.gov.auresearchgate.net

Photodegradation in water is a relatively rapid process, with half-lives of 0.72, 1.5, and 1.6 days at pH 5, 7, and 9, respectively. apvma.gov.au The major degradates formed during this process are the imine DP-1, the oxazole DP-2, DP-6, and the glutaric acid GP. apvma.gov.au In natural pond water/sediment systems, tepraloxydim biodegrades with half-life values ranging from 49 to 171 days for the entire system. apvma.gov.au The parent compound and most of its metabolites are primarily found in the water phase, with the imine DP-1 being the only major metabolite detected. apvma.gov.au

Studies have shown that the presence of chlorine in tap water, used for disinfection, can eliminate any residual tepraloxydim. researchgate.netresearchgate.net This has led to the development and validation of analytical methods specifically for the determination of the oxazole and imine metabolites in drinking water. researchgate.netresearchgate.net

The formation of oxazoles from cyclohexanedione herbicides like tepraloxydim can occur through both biotic and abiotic transformations in various matrices, including water. semanticscholar.org Hydrolysis can also lead to the formation of oxazoles. In aqueous solutions free of chlorine, tepraloxydim's disappearance is accompanied by the formation of its corresponding oxazole. semanticscholar.org

Below is a table summarizing the major aquatic transformation products of Tepraloxydim.

| Transformation Product | Formation Process(es) | Environmental Matrix |

| Imine (DP-1) | Photodegradation, Biodegradation | Water, Soil |

| Oxazole (DP-2) | Photodegradation, Hydrolysis, Biotic/Abiotic Transformation | Water, Soil, Plant, Animal |

| DP-6 | Photodegradation | Water |

| Glutaric Acid (GP) | Photodegradation | Water |

Plant Metabolism and Environmental Residue Dynamics

The fate of tepraloxydim in plants involves complex processes of uptake, distribution, and metabolism. europa.eu

The metabolism of tepraloxydim in plants proceeds through three main pathways:

Cleavage of the oximino N-O bond: This is a significant transformation process. apvma.gov.auresearchgate.net

Hydroxylation at the 5-position of the cyclohexenone ring: This is another key metabolic step. apvma.gov.au

Ring opening of the cyclohexene (B86901) ring: This pathway contributes to the degradation of the parent compound. apvma.gov.au

These metabolic processes result in the formation of various metabolites within the plant.

Following application, tepraloxydim and its metabolites are distributed throughout the plant. europa.eu The distribution is not uniform and depends on the specific plant part and the properties of the compound. europa.eu

In soil, parent tepraloxydim and its metabolites DP-1 and DP-2 were found primarily in the top 10 cm of soil 403 days after treatment. apvma.gov.au By 747-759 days, only unidentifiable bound residues were found in the top 30 cm of soil. apvma.gov.au Residues in crops were found to be less than 1.2%. apvma.gov.au

The persistence of pesticide residues in plants can be influenced by factors such as the chemical properties of the pesticide, the plant species, and environmental conditions. acs.org

Environmental Mobility and Bioavailability

The movement and availability of tepraloxydim in the environment are key factors in assessing its potential impact.

Leaching Potential to Subsurface Water Systems

Tepraloxydim is considered to have high mobility in soils. apvma.gov.au However, its relatively rapid aerobic soil half-life of 4.6 days suggests that most residues would be found in the top 10 cm of treated soil. apvma.gov.au The transformation product tepraloxydim-imine (DP-1) is rated from moderately to very highly mobile in soils, while another major transformation product, tepraloxydim-oxazole (DP-2), is moderately to highly mobile in most soil types. publications.gc.ca

The potential for a pesticide to leach is influenced by its solubility, adsorption to soil particles, and persistence. pesticidestewardship.org Herbicides with higher water solubility and lower soil adsorption have a greater potential to move through the soil profile and contaminate groundwater. nih.gov

The GUS (Groundwater Ubiquity Score) index for tepraloxydim is calculated at 4.77, indicating a high leachability potential. herts.ac.uk

Ecological Impact Assessments on Non-Target Flora

Tepraloxydim is a systemic, post-emergence herbicide from the cyclohexanedione class, designed to control grass weeds in broadleaf crops. wur.nl Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis and lipid formation in susceptible plants. wur.nlontosight.ai While effective against target grass species, its potential impact on non-target flora in adjacent ecosystems is a critical aspect of its environmental risk assessment. wur.nlapvma.gov.au Herbicides can affect the species composition, diversity, growth, and morphology of plants in and around treated areas. wur.nl

Sensitivity of Non-Target Terrestrial Plant Species in Varied Growth Environments (e.g., Greenhouse vs. Field, Single Species vs. Mesocosm)

The assessment of herbicide risk to non-target terrestrial plants often relies on single-species tests conducted in controlled greenhouse environments. researchgate.net However, the translation of these results to real-world field conditions, where plants exist in complex communities, presents a significant challenge. wur.nlresearchgate.net Research has been undertaken to compare the effects of Tepraloxydim under these varied growth environments to determine the validity of using standardized greenhouse data for field risk assessment. wur.nl

Studies have shown that a relationship can be established between the effects observed in greenhouse-grown plants and those in the field, suggesting that it may be possible to extrapolate findings from the controlled setting to the natural environment. wur.nl However, the complexity of the testing system—whether a single species is grown in isolation or as part of a multi-species community (mesocosm)—significantly influences the outcome. wur.nlresearchgate.net

One study directly comparing these scenarios for Tepraloxydim found that the response of a plant species to sublethal herbicide application differed when it was grown alone versus in a mixture with other species. wur.nlresearchgate.net This suggests that standard single-species tests may not adequately predict the effects within a natural plant community. wur.nlresearchgate.net In a mixed vegetation setting, factors such as interspecific competition and shielding can alter a plant's exposure and response to the herbicide. wur.nlnih.gov For instance, smaller plant species in a community may be shielded by larger, surrounding vegetation, which reduces their direct exposure to the herbicide spray. wur.nl

Table 1: Comparison of Tepraloxydim Effects in Different Growth Environments

| Parameter | Greenhouse (Single Species) | Field/Mesocosm (Mixed Species) | Key Findings |

|---|---|---|---|

| Biomass Effects | Effects on biomass can be measured and correlated to field effects. wur.nl | Effects are influenced by inter-species competition and shielding from surrounding vegetation. wur.nl | A relationship between greenhouse and field effects on biomass was found, but the single-species approach may not be fully representative. wur.nl |

| Seed Production | Effects on seed production can be greater than effects on vegetative biomass for some grass species. researchgate.net | Plant recovery before seed setting is a critical factor influencing the next generation. wur.nl | Reproductive endpoints like seed production can be more sensitive than vegetative endpoints. researchgate.netplos.org |

| Community Influence | Not applicable; isolates the species from community interactions. nih.gov | The presence of surrounding vegetation can protect smaller species, reducing herbicide impact. wur.nl | The response of a single species to Tepraloxydim differs significantly when it is part of a community versus when grown alone. wur.nlresearchgate.net |

This table summarizes general findings from comparative studies on herbicide effects. Specific quantitative data for Tepraloxydim across all these parameters in a single comparative study is limited in the provided search results.

Effects on Plant Communities and Inter-species Interactions in Herbicide-Treated Ecosystems

The application of herbicides can lead to significant changes in the structure and function of plant communities in off-target habitats like field margins. wur.nlapvma.gov.au These chemicals can alter plant species composition and diversity, which in turn impacts the organisms that depend on these plants for food and shelter. wur.nl

For Tepraloxydim, studies on artificial vegetations have provided insights into its effects on inter-species interactions. wur.nl In one such study, it was observed that smaller species, including the grass Poa annua and the dicotyledonous species Stellaria media, benefited from the presence of other species in the vegetation. wur.nl The surrounding plants acted as a shield, reducing the amount of Tepraloxydim reaching these smaller plants. wur.nl This demonstrates that the structure of the plant community itself can mediate the impact of the herbicide, protecting more sensitive or smaller individuals. wur.nl

Even sublethal exposure to herbicides can disrupt the delicate balance of plant-plant competition and facilitation. nih.gov Such disruptions can alter community structure by affecting vegetative growth and flowering dynamics. nih.gov For example, herbicide drift can change the evenness of a plant community by suppressing sensitive species while leaving more tolerant species unaffected. nih.gov These shifts can have cascading consequences, such as altering the patterns of co-flowering among species, which is crucial for mediating competition or facilitation for pollinators. nih.gov While specific studies detailing Tepraloxydim's long-term impact on the species richness and functional traits of a natural vineyard ecosystem were not found, the general principle is that vegetation management intensity is a strong driver of plant community composition. csic.es

Table 2: Documented Effects of Tepraloxydim on Plant Community Dynamics

| Community-Level Effect | Observation with Tepraloxydim | Broader Ecological Implication |

|---|---|---|

| Species Composition | Can alter the balance between different species. wur.nl | Herbicides can shift community composition, potentially favoring more tolerant species. wur.nlnih.gov |

| Interspecific Shielding | In mixed vegetation, smaller species like Poa annua and Stellaria media were shielded from the herbicide by surrounding plants. wur.nl | Community structure can mitigate herbicide effects on individual species, highlighting the limitation of single-species tests. wur.nlnih.gov |

| Competitive Interactions | Sublethal doses can alter the competitive balance within a plant community. wur.nl | Changes in competition can lead to long-term shifts in species dominance and community stability. nih.gov |

Advanced Analytical Methodologies for Tepraloxydim Research

Quantification Techniques for Active Constituent and Formulations

The determination of tepraloxydim in its active form and in formulated products relies on robust and validated analytical methods to ensure product quality and efficacy.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a primary technique for the quantification of tepraloxydim in technical products and formulations. publications.gc.ca A reversed-phase HPLC-UV method has been established and validated for determining the active ingredient in its technical grade. publications.gc.ca This method is also applied for the analysis of tepraloxydim in emulsifiable concentrate (EC) formulations. publications.gc.cacipac.org The principle involves separating tepraloxydim from other components in the sample on a reversed-phase column, such as a C18 or C8 column, followed by detection using a UV detector at a specific wavelength, for instance, 264 nm. epa.govepa.gov The retention time of the tepraloxydim peak allows for its qualitative identification, while the peak height or area is used for quantitative determination against a standard calibration curve. epa.gov To prevent the degradation of tepraloxydim during analysis, it is important to maintain the pH of aqueous sample solutions at a basic level (pH 9). epa.gov

A study on the phototransformation of tepraloxydim in aqueous solutions utilized a validated HPLC-UV method with a limit of quantification (LOQ) of 0.01 μg/mL. rroij.com Another method developed for analyzing tepraloxydim in banana and sweet orange achieved an LOQ of 0.02 mg kg−1 with recoveries ranging from 79.3% to 99.5%. researchgate.net For drinking water analysis, a method involving solid-phase extraction and HPLC-UV determination was established for tepraloxydim and its main metabolites. researchgate.netcsic.es

Interactive Data Table: HPLC-UV Method Parameters for Tepraloxydim Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 | publications.gc.caepa.gov |

| Mobile Phase | Acetonitrile/water with phosphoric acid | epa.gov |

| Detection Wavelength | 264 nm | epa.govepa.gov |

| Sample pH | Maintained at pH 9 for aqueous solutions | epa.gov |

| LOQ (Aqueous) | 0.01 μg/mL | rroij.com |

| LOQ (Crops) | 0.02 mg kg⁻¹ | researchgate.net |

| LOQ (Drinking Water) | 0.1 μg·L⁻¹ for metabolites | researchgate.net |

The development and validation of analytical methods are critical to ensure they are specific, precise, and accurate for their intended purpose. publications.gc.ca For tepraloxydim, a reversed-phase HPLC/UV method was validated for the determination of the active ingredient in the technical product, demonstrating sufficient specificity, precision, and accuracy. publications.gc.ca Similarly, the method for analyzing the formulated product was also assessed and found suitable for enforcement purposes. publications.gc.ca

Interactive Data Table: Validation Parameters for Tepraloxydim and Metabolite Analysis

| Analyte(s) | Matrix | Fortification Levels | Recovery Range | LOQ | Reference |

|---|---|---|---|---|---|

| Tepraloxydim | Soybean | 0.05 to 25.0 ppm | 60–116% | Not Specified | publications.gc.ca |

| 5-OH-DP | Soybean | 0.05 to 25.0 ppm | 60–120% | Not Specified | publications.gc.ca |

| Oxazol & Imine metabolites | Drinking Water | Not Specified | Not Specified | 0.1 μg·L⁻¹ | researchgate.net |

| DP-1 | Soil | 0.01 to 1.0 ppm | 77–119% | 0.01 ppm | epa.gov |

Detection and Characterization of Tepraloxydim and its Metabolites in Environmental and Biological Matrices

The environmental fate and metabolism of tepraloxydim necessitate sensitive methods for the detection and characterization of the parent compound and its various metabolites in complex samples like soil and water.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate tepraloxydim and its metabolites from environmental and biological samples prior to analysis. thermofisher.com This technique helps to remove matrix interferences, thereby improving the accuracy and sensitivity of the subsequent analytical determination. thermofisher.com

For the analysis of tepraloxydim and its metabolites in drinking water, a method using SPE followed by HPLC-UV detection has been established. researchgate.netcsic.es In soil analysis, residues of the metabolites DP-1 and DP-2 are extracted and then cleaned up using C18 SPE cartridges before HPLC-UV determination. epa.gov Another method for soil involves extracting residues of tepraloxydim and its metabolites DP-6 and GP, with GP being isolated from an alkaline extract using ChemElut® partition before LC-MS/MS analysis. epa.gov SPE is also employed for the analysis of pesticide residues in surface water, using materials like C-18 or copolymer sorbents to enrich transformation products from water samples. researchgate.netsigmaaldrich.com

The general SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes of interest with a small volume of an appropriate solvent. thermofisher.comca.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of tepraloxydim and its metabolites due to its high selectivity and sensitivity. lcms.cz This method is particularly useful for detecting low levels of residues in complex environmental and food matrices. lcms.cznih.gov

A method for determining the residues of tepraloxydim and its metabolites DP-6 and GP in soil utilizes LC-MS/MS for final determination, achieving a limit of quantitation of 0.01 ppm for each analyte. epa.gov Similarly, the metabolite BH 620-FP in soil is analyzed by extracting the sample, concentrating and filtering the extract, and then analyzing it directly by LC-MS/MS, also with an LOQ of 0.01 ppm. epa.gov Multi-residue methods have been developed that include tepraloxydim among hundreds of other pesticides, demonstrating the capability of LC-MS/MS for broad-spectrum screening in a single run. lcms.cz The technique provides structural confirmation through the analysis of precursor and product ions. lcms.cz

Interactive Data Table: LC-MS/MS Parameters for Tepraloxydim Analysis

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

|---|---|---|---|---|

| Tepraloxydim | 340.00 | 220.00 | 248.00 | lcms.cz |

The identification of unknown metabolites of tepraloxydim requires advanced analytical techniques that can provide detailed structural information. Tepraloxydim is known to be extensively metabolized through processes like oxidation and cleavage of the oxime ether group, resulting in various products such as the hydroxy-metabolite, imine, and oxazol. apvma.gov.au

Liquid chromatography coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap MS, is instrumental in identifying these transformation products. nih.gov HRMS provides exceptional mass accuracy and resolving power, which allows for the precise determination of the elemental composition of unknown compounds. nih.gov For instance, LC-ESI-QTOF has been used to identify transformation products during the photolysis of alloxydim, a related compound.

In vivo metabolism studies in horses have utilized LC-MS/MS in full scan, product ion scan, and precursor ion scan modes to characterize the main plasma metabolites of tepoxalin, a structurally related compound. nih.gov This approach provided valuable information for elucidating the structures of unknown metabolites. nih.gov The combination of chromatographic separation with advanced mass spectrometric techniques is essential for a comprehensive understanding of the metabolic fate of tepraloxydim.

Bioanalytical Assay Development and Optimization

The development and optimization of bioanalytical assays are fundamental for researching the effects and environmental fate of herbicides like tepraloxydim. These assays provide essential data on a compound's phytotoxicity and its potential impact on sensitive plant species. Laboratory bioassays are a crucial first step in investigating herbicide activity, aiding in studies on crop selectivity, the development of herbicide resistance in weeds, and the detection of phytotoxic herbicide levels in growth media. researchgate.net

Hydroponic Bioassay Protocols for Plant Sensitivity Determination

Hydroponic systems offer a controlled environment for assessing the sensitivity of plants to herbicides, eliminating the complex interactions present in soil. weedscience.ca An optimized bioassay for determining plant sensitivity to tepraloxydim has been developed using wheat (Triticum aestivum L.) due to its high sensitivity to the compound. researchgate.net

The protocol for such a bioassay involves growing pre-germinated seeds of a sensitive plant species, like wheat, in a hydroponic culture. The growth medium consists of a nutrient solution, such as 5 mM Calcium Chloride (CaCl2), to which varying concentrations of tepraloxydim are added. researchgate.net The plants are cultivated under controlled environmental conditions, including temperature and light, to ensure that any observed effects are primarily due to the herbicide. The endpoint of the assay is typically the measurement of plant growth inhibition, often focusing on root length, as roots tend to be more sensitive to cyclohexanedione oxime herbicides than the coleoptile. researchgate.net By comparing the growth of plants in the tepraloxydim-containing solutions to a control group, a dose-response curve can be established to determine the concentration at which tepraloxydim becomes phytotoxic.

This methodology allows for a precise and reproducible assessment of plant sensitivity, which is vital for understanding the selectivity of the herbicide and for detecting potentially harmful residues in environmental samples. researchgate.net

Methodological Considerations for Enhanced Repeatability (e.g., Water Purity)

A significant challenge in the development of hydroponic bioassays for tepraloxydim is ensuring the repeatability of the results. Initial research efforts were hampered by a lack of consistency, which was later traced to the chemical stability of tepraloxydim in the test medium. researchgate.net The primary factor identified as compromising the repeatability of the bioassay was the purity of the water used. researchgate.net

The critical impact of water purity on tepraloxydim stability is highlighted by its degradation kinetics in the presence of chlorine and chloramines. researchgate.netsemanticscholar.org

Table 1: Degradation Half-Life of Tepraloxydim in the Presence of Chlorine and Chloramines

| Condition | Half-Life (DT50) | Reference |

|---|---|---|

| Excess Chlorine | < 5 seconds | researchgate.net |

| Chloramines | 4.5 hours | researchgate.net |

| Chlorine-Free Water | 17 days | researchgate.net |

This table illustrates the rapid degradation of Tepraloxydim in the presence of common water contaminants compared to its relative stability in pure, chlorine-free water.

Agronomic Efficacy and Weed Management Integration

Efficacy Evaluation Across Diverse Agricultural Cropping Systems

The utility of a herbicide is defined by its ability to control target weeds without harming the crop. Tepraloxydim has been evaluated and registered for use in a range of broadleaf crops where grass weeds are a primary production challenge.

Tepraloxydim provides early post-emergence control of numerous grass weeds. Regulatory evaluations have confirmed its suitability for a variety of agricultural crops. In Australia, for instance, products containing tepraloxydim are registered for the control of certain grass weeds in crops such as canola, chickpeas, faba beans, field peas, lentils, and lupins. apvma.gov.au International registrations expand this list to include other important crops. apvma.gov.au Formulations containing tepraloxydim are utilized in Europe, Japan, and the USA on crops that include canola, flax, cotton, and soybeans. apvma.gov.au

The compound is absorbed through the leaves and translocated throughout the plant, making it effective against both annual and perennial grasses. herts.ac.uk

Table 1: Examples of Crops Registered for Use with Tepraloxydim-Based Herbicides This table is generated based on data from regulatory summaries. Specific crop and weed registrations may vary by country and product label.

| Crop Category | Specific Crops |

|---|---|

| Oilseeds | Canola, Flax, Soybeans, Cotton |

| Pulses | Lentils, Dry Peas (Field Peas), Chickpeas, Faba Beans, Lupins |

| Forages | Subclover, Vetch |

The widespread evolution of herbicide resistance is a major challenge in modern agriculture. Alopecurus myosuroides (black-grass) is a particularly problematic weed in Europe, with many populations showing resistance to multiple herbicide modes of action, including ACCase inhibitors. bcpc.orgcabidigitallibrary.org

Research on herbicide resistance in the UK has shown that a significant percentage of A. myosuroides populations are resistant to ACCase inhibitors. bcpc.org For example, one study found 60% of tested populations were resistant to cycloxydim, a related cyclohexanedione herbicide. bcpc.org The presence of non-target site resistance (NTSR), where weeds use enhanced metabolism to detoxify herbicides, is a significant concern for this chemical group. au.dkfrontiersin.org

Despite these challenges, products containing tepraloxydim are considered valuable tools in programs designed to manage difficult black-grass populations when used as part of a broader, integrated strategy that includes rotating herbicide modes of action. researchgate.net The effectiveness of an individual ACCase inhibitor like tepraloxydim will depend on the specific resistance profile of the weed biotype in a given field.

Table 2: Resistance Profile of Alopecurus myosuroides to ACCase Inhibitors in a UK Study This table illustrates the prevalence of resistance to herbicides with the same mode of action as Tepraloxydim, providing context for its use in resistance management programs. Data is from a study on related compounds.

| Herbicide (ACCase Inhibitor) | Percentage of Resistant Individuals | Percentage of Resistant Populations |

|---|---|---|

| Fenoxaprop | 90% | 79% (resistant to all 3 tested herbicides) |

| Cycloxydim | 60% | 79% (resistant to all 3 tested herbicides) |

Source: Adapted from BCPC, 2015. bcpc.org

The field performance of post-emergence, systemic herbicides like tepraloxydim is significantly influenced by environmental conditions and the use of adjuvants. ucanr.edu

Environmental Factors:

Temperature and Humidity: Warmer temperatures and higher relative humidity generally enhance the efficacy of systemic herbicides. ucanr.edu These conditions tend to make the waxy cuticle of a weed's leaf more permeable, allowing for better absorption. ucanr.edu Conversely, plants growing under low humidity may develop thicker cuticles, which can reduce herbicide penetration. ucanr.edu

Soil Moisture: Weeds that are not under drought stress are more metabolically active and will translocate a systemic herbicide more effectively, leading to better control. ucanr.edu

Light: Light influences plant physiological processes. While specific studies on tepraloxydim are limited, the efficacy of other systemic herbicides can be affected by light conditions, which influence photosynthesis and translocation. ucanr.edu

Adjuvants: Adjuvants are added to the spray tank to improve herbicide performance. For systemic herbicides, adjuvants can increase the rate of uptake, which is critical for ensuring the herbicide is absorbed by the plant before rainfall can wash it off the leaf surface. caws.org.nz They can also improve spray coverage and droplet retention on the weed leaf.

Table 3: General Impact of Environmental Conditions on Systemic Herbicide Performance

| Factor | Condition for Optimal Efficacy | Rationale |

|---|---|---|

| Temperature | Warm | Enhances plant metabolism and herbicide translocation. |

| Relative Humidity | High | Softens the leaf cuticle, aiding herbicide penetration. |

| Soil Moisture | Adequate (No Drought Stress) | Actively growing plants translocate the herbicide more effectively. |

| Rainfall | Rain-free period post-application | Allows sufficient time for herbicide absorption into the leaf. |

Crop Phytoremediation and Selectivity Studies

In the context of herbicides, "phytoremediation" primarily refers to the metabolic processes within a tolerant crop plant that allow it to break down the chemical compound into non-phytotoxic substances. This process is the basis of crop selectivity.

Tepraloxydim is selective for use in numerous broadleaf crops because these plants can effectively metabolize the herbicide. apvma.gov.au While specific metabolic pathways in crops are complex, the breakdown of tepraloxydim in biological systems involves processes such as oxidation of the pyran ring and cleavage of the oxime ether group. apvma.gov.au Grass weeds are susceptible because they cannot metabolize the herbicide quickly enough, leading to a toxic buildup of the active ingredient at its site of action (the ACCase enzyme). The registration of tepraloxydim for use on crops like canola, lentils, and soybeans is a direct result of selectivity studies confirming their ability to tolerate the compound without significant injury. apvma.gov.au

Integration into Integrated Weed Management (IWM) Programs

Integrated Weed Management (IWM) utilizes multiple control tactics—chemical, cultural, mechanical, and biological—to manage weed populations sustainably and reduce the risk of herbicide resistance. growiwm.orgbayer.com Tepraloxydim, as a Group A herbicide, is a tool that must be used within a broader IWM framework to preserve its long-term efficacy. apvma.gov.aucabidigitallibrary.org

A key component of IWM is managing the impact of herbicides on subsequent crops in a rotation. This is determined by the herbicide's soil residual activity, often measured by its half-life (DT50), the time it takes for 50% of the applied amount to degrade. weedscience.cak-state.edu

The persistence of a herbicide in the soil is influenced by several factors:

Soil Properties: Soil texture, organic matter content, and pH all affect herbicide adsorption and availability for degradation. weedscience.ca

Environmental Conditions: Soil temperature and moisture are critical drivers of microbial degradation, which is a primary pathway for the breakdown of many herbicides. k-state.edu Drier and colder conditions typically slow degradation, increasing persistence. weedscience.ca

Herbicides with a moderate to long soil persistence require careful management of recropping intervals to prevent injury to sensitive rotational crops like cereals or other grasses. k-state.edu The specific plant-back restrictions for a tepraloxydim-based product will be detailed on its label and must be followed to avoid crop injury. Proper stewardship within an IWM program involves rotating to different herbicide modes of action in subsequent crops to prevent the selection of resistant weeds. growiwm.orgfrontiersin.org

Table 4: Key Factors Influencing Herbicide Soil Half-Life (DT50)

| Factor | Influence on Persistence |

|---|---|

| Soil Temperature | Higher temperatures generally decrease persistence by accelerating microbial and chemical degradation. |

| Soil Moisture | Adequate moisture typically decreases persistence by supporting microbial activity. |

| Soil Organic Matter | Higher organic matter can increase adsorption, potentially increasing or decreasing persistence depending on the herbicide's chemistry. |

| Soil pH | Can significantly alter the rate of chemical hydrolysis and microbial degradation for certain herbicides. |

Compatibility in Tank Mixtures for Broad-Spectrum Control

Tepraloxydim, a post-emergence graminicide, is often integrated into broader weed management strategies through tank-mixing with other herbicides. This practice aims to broaden the spectrum of controlled weeds, targeting both grasses and broadleaf species in a single application, which can enhance application efficiency and help manage herbicide resistance. The effectiveness of such mixtures depends on the physicochemical and physiological interactions between the combined herbicides, which can result in additive, synergistic, or antagonistic effects on weed control.

Tank-mixing herbicides is a common agricultural practice designed to optimize farm management by widening the weed control spectrum and improving application efficiency. However, the interactions between different herbicide molecules can be complex. An additive effect occurs when the combined phytotoxicity is equal to the sum of the individual herbicide effects. Synergism is achieved when the combined effect is greater than the sum of the individual effects, while antagonism results in a reduced efficacy compared to the individual components applied separately. These interactions can be influenced by the weed species, their growth stage, environmental conditions, and the specific herbicides and adjuvants used in the tank mix.

A public release summary for a product containing tepraloxydim indicates its compatibility with several other grass herbicides, including those with the active ingredients clethodim and quizalofop-p-tefuryl, as well as the broadleaf herbicide Lontrel+ (active ingredient clopyralid). The summary also notes compatibility with certain insecticides. However, for successful broad-spectrum weed control, detailed research into the efficacy of specific tank mixtures is crucial.

One area of research has focused on the combination of tepraloxydim with broadleaf herbicides to achieve comprehensive weed control in various crops. For instance, studies have explored its use in combination with pyraflufen-ethyl.

Research Findings on Tepraloxydim Tank Mixtures

A study conducted by Ali et al. (2016) investigated the efficacy of a tank mixture of tepraloxydim and pyraflufen-ethyl for weed control in onion cultivation. The research compared the performance of the tank mix against the individual applications of each herbicide, as well as other weed control methods. The findings from this study provide valuable insights into the synergistic potential of this combination for broad-spectrum weed control.

The results demonstrated that the tank mix of pyraflufen-ethyl and tepraloxydim provided a significant reduction in the total dry weight of weeds. This combination was more effective than the application of either herbicide alone, indicating a beneficial interaction between the two active ingredients. The enhanced efficacy of the tank mixture contributes to a cleaner field environment for the crop, reducing competition for essential resources such as water, nutrients, and light.

Furthermore, the study assessed the impact of the weed control treatments on the final crop yield. The plots treated with the pyraflufen-ethyl and tepraloxydim tank mix showed a substantial increase in onion bulb yield. This highlights the agronomic benefit of using this combination for broad-spectrum weed management, as effective weed control is directly linked to improved crop productivity.

The data from this research underscores the importance of selecting compatible and effective tank mix partners for tepraloxydim to broaden its weed control spectrum. The successful integration of a graminicide like tepraloxydim with a broadleaf herbicide such as pyraflufen-ethyl can lead to more effective and efficient weed management programs.

Table 1: Efficacy of Tepraloxydim and Pyraflufen-ethyl Tank Mixture on Weed Biomass and Onion Yield

| Treatment | Total Dry Weight of Weeds (g/m²) | Onion Bulb Yield (t/faddan*) |

| Unweeded Check | 150.3 | 4.85 |

| Pendimethalin | 27.5 | 8.21 |

| Pyraflufen-ethyl | 45.8 | 7.55 |

| Tepraloxydim | 65.7 | 6.98 |

| Pyraflufen-ethyl + Tepraloxydim | 36.2 | 9.51 |

| Hand Hoeing Twice | 22.8 | 10.23 |

*faddan is a unit of area used in Egypt, approximately equal to 1.038 acres. Data adapted from Ali et al. (2016).

Emerging Research Frontiers in Tepraloxydim Studies

Advancements in Understanding ACCase Structure-Function and Inhibitor Design

Significant progress has been made in elucidating the three-dimensional structure of the carboxyltransferase (CT) domain of ACCase, the target site for Tepraloxydim. pnas.orgnih.gov X-ray crystallography studies of the yeast ACC CT domain in complex with Tepraloxydim have revealed its specific binding mechanism. pnas.orgnih.gov Unlike some other ACCase inhibitors like haloxyfop (B150297), which necessitate a significant conformational change in the enzyme's dimer interface for binding, Tepraloxydim binds to a different region of this interface, requiring only minor, yet critical, adjustments. pnas.orgnih.govresearchgate.net

This detailed structural information provides a molecular basis for understanding the structure-activity relationships of cyclohexanedione inhibitors and their varying sensitivity to resistance mutations. pnas.orgnih.gov For instance, despite chemical differences, Tepraloxydim and another class of herbicides, the aryloxyphenoxypropionates (FOPs) like haloxyfop, share two key interaction points with the enzyme, which could serve as vital "anchoring points" for the design of new, more effective ACCase inhibitors. pnas.orgnih.govnih.govnih.gov

These insights are paving the way for the development of novel herbicides. frontiersin.org By understanding the precise interactions between the herbicide and the enzyme's active site, researchers can design new molecules with enhanced inhibitory activity and potentially overcome existing resistance mechanisms. frontiersin.orgnih.gov Computational techniques, exploring the genomics, proteomics, and structural details of the catalytic sites, are aiding in the development of these new herbicide-like molecules. researchgate.net

Novel Approaches for Mitigating Herbicide Resistance Development

The evolution of herbicide resistance in weed populations is a major threat to sustainable agriculture. riversedgewest.org For Group A herbicides like Tepraloxydim, which inhibit the ACCase enzyme, resistance can arise from target-site mutations or non-target-site mechanisms. frontiersin.orgcambridge.org

Key Research Findings on Tepraloxydim and Resistance:

| Resistance Mechanism | Description | Impact on Tepraloxydim Efficacy | Reference |

| Target-Site Resistance (TSR) | Mutations in the ACCase gene, such as an Ile-to-Leu substitution at position 1705 (in yeast ACC), can reduce the binding affinity of the herbicide to the enzyme. | An Ile-to-Leu mutation at the equivalent position in sensitive plants confers resistance to both FOP and DIM herbicides, including Tepraloxydim. | pnas.org |

| Differential Sensitivity | Some ACCase mutations confer resistance to certain Group A herbicides but not others. For example, a Trp-1999-Ser mutation in Lolium perenne ssp. multiflorum conferred resistance to pinoxaden (B166648) and FOPs, but the population remained sensitive to Tepraloxydim and clethodim. | cambridge.org | |

| Non-Target-Site Resistance (NTSR) | Mechanisms that do not involve alteration of the target enzyme, such as enhanced herbicide metabolism by the weed. | Can lead to broad cross-resistance to different herbicide classes. | cambridge.org |

Novel strategies to mitigate resistance development are a key focus of current research. These include:

Diversified Weed Management: Integrating multiple weed control tactics, such as crop rotation, cover crops, and mechanical weeding, reduces the selection pressure for herbicide resistance. riversedgewest.orgresearchgate.netiastate.edu

Herbicide Rotation and Mixtures: Using herbicides with different modes of action in rotation or as mixtures can delay the evolution of resistance. riversedgewest.orgresearchgate.net

Strategic Herbicide Use: Applying the labeled herbicide rate at the recommended weed growth stage is crucial. riversedgewest.org Reduced herbicide doses can increase the risk of resistance evolution if not combined with other control measures. researchgate.net

Harvest Weed Seed Control: Techniques like chaff collection can help prevent the spread of resistant weed seeds. canolacouncil.org

Research has shown that while integrated weed management systems can aid in managing weed populations, they are not a standalone solution to herbicide resistance. canolacouncil.org Therefore, a proactive and multifaceted approach is essential to maintain the long-term efficacy of herbicides like Tepraloxydim. riversedgewest.orgcanolacouncil.org

Development of Bioremediation and Phytoremediation Strategies for Environmental Residues

The environmental fate of Tepraloxydim is influenced by processes such as hydrolysis and photodegradation. rroij.comapvma.gov.au Studies have shown that Tepraloxydim degrades in soil and water, with its persistence depending on environmental conditions like pH and sunlight. rroij.comontosight.aiapvma.gov.au For instance, photodegradation in water is relatively rapid. apvma.gov.au Hydrolytic degradation is faster in acidic and neutral conditions compared to basic conditions. rroij.com

Bioremediation and phytoremediation are emerging as promising, environmentally friendly approaches to clean up pesticide residues from soil and water. nbrienvis.nic.inmdpi.comiupac.org

Bioremediation utilizes microorganisms to break down contaminants into less toxic substances. iupac.org This can involve bioaugmentation (introducing specific microbes to a site) or biostimulation (enhancing the activity of indigenous microbes). encyclopedia.pub

Phytoremediation employs plants to remove, degrade, or stabilize contaminants. nbrienvis.nic.inmdpi.comnih.gov Different phytoremediation strategies include:

Phytoextraction: Plants absorb contaminants through their roots and translocate them to the harvestable shoots. nbrienvis.nic.inmdpi.com

Phytodegradation: Plants take up and metabolize contaminants within their tissues. nbrienvis.nic.inmdpi.com

Rhizodegradation: Plant roots release substances that stimulate microbial activity in the soil, leading to the breakdown of contaminants. nbrienvis.nic.in

While research on the specific bioremediation and phytoremediation of Tepraloxydim is still developing, the principles of these technologies offer a potential pathway for managing its environmental residues. Further studies are needed to identify specific microorganisms and plant species that are effective in degrading Tepraloxydim and its metabolites.

Refinement of Environmental Risk Assessment Models and Methodologies

Environmental risk assessment for pesticides like Tepraloxydim is a tiered process that evaluates potential risks to non-target organisms and ecosystems. fao.org This process involves comparing predicted environmental concentrations (PECs) with ecotoxicological data to calculate toxicity exposure ratios (TERs). fao.org

Initial, screening-level assessments often use conservative models like the Generic Estimated Environmental Concentration (GENEEC) model. mass.govfederalregister.gov For a more refined, higher-tier assessment, more complex models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used, which can incorporate more site-specific data. mass.govfederalregister.gov

Key Aspects of Tepraloxydim Environmental Risk Assessment:

| Assessment Tier | Models Used | Purpose | Reference |

| Tier 1 (Screening) | GENEEC, SCI-GROW | To provide a conservative, initial estimate of pesticide concentrations in surface and groundwater. | federalregister.govfederalregister.gov |

| Tier 2 (Refined) | PRZM/EXAMS | To generate more realistic exposure estimates using more detailed environmental data. | mass.govfederalregister.gov |

Emerging research in this area focuses on:

Improving Model Accuracy: Incorporating more realistic environmental scenarios and data into models to reduce uncertainty in risk assessments. wur.nl

Ecosystem Services Framework: Moving beyond assessing risks to individual species towards evaluating the potential impacts on broader ecosystem services. wur.nl

Cumulative Risk Assessment: Developing methodologies to assess the combined risks from multiple stressors, although for Tepraloxydim, a common mechanism of toxicity with other substances has not been assumed by regulatory agencies like the EPA. federalregister.gov

Data for Localized Assessments: Generating data on pesticide fate and effects under locally relevant conditions to refine risk assessments for specific regions. fao.org

The continuous refinement of these models and methodologies is crucial for ensuring that the environmental risks associated with Tepraloxydim use are accurately characterized and managed.

Ecosystem-Level Impacts and Long-Term Ecological Consequences of Tepraloxydim Use

The widespread use of herbicides can have unintended consequences for ecosystems. beyondpesticides.orgwikipedia.org While research on the specific long-term, ecosystem-level impacts of Tepraloxydim is ongoing, studies on herbicides in general highlight several areas of concern.

Frequent herbicide use can alter the structure and function of soil microbial communities, which play vital roles in nutrient cycling. mdpi.comnih.gov Long-term herbicide residues have been shown to affect soil multifunctionality, with high concentrations potentially inhibiting microbial richness and key functions like nitrogen mineralization. nih.gov

Herbicide runoff can contaminate surface waters, potentially impacting aquatic organisms. nih.gov The toxicity of Tepraloxydim to aquatic life necessitates careful management to minimize exposure. ontosight.ai

Potential Long-Term Ecological Consequences of Herbicide Use:

| Impact Area | Potential Effects | Reference |

| Soil Health | Altered microbial community structure, reduced microbial diversity, and impacts on nutrient cycling. | mdpi.comnih.gov |

| Water Quality | Contamination of surface and groundwater through runoff and leaching. | nih.gov |

| Non-Target Organisms | Direct and indirect effects on insects, plants, and other wildlife. | beyondpesticides.orgwikipedia.org |

| Biodiversity | Potential for declines in pollinator populations and overall biodiversity. | beyondpesticides.org |

Understanding these potential long-term consequences is essential for developing sustainable weed management practices that minimize the ecological footprint of herbicides like Tepraloxydim. Future research should continue to investigate the subtle and cumulative effects of this herbicide on various ecosystem components and processes.

Q & A

Q. What validated analytical methods are recommended for detecting Tepraloxydim residues in plant matrices?

The determination of Tepraloxydim and its metabolites in crops like bananas and oranges involves successive liquid-liquid extraction followed by cartridge clean-up and HPLC analysis . For regulatory compliance, residues are quantified as the sum of Tepraloxydim and its hydrolyzable metabolites (e.g., 3-(tetrahydropyran-4-yl)-glutaric acid) using solid-phase extraction (SPE) paired with liquid chromatography and UV detection . Method validation should include recovery rates (70–120%) and limits of quantification (LOQ) aligned with EU maximum residue limits (MRLs) of 0.1 mg/kg .

Q. How can hydroponic bioassays for Tepraloxydim phytotoxicity be optimized for repeatability?

Poor repeatability in hydroponic bioassays is often due to chlorine interference in water sources . To mitigate this, use chlorine-free mineral water and validate sensitivity using wheat (Triticum aestivum) as a bioindicator species. Dose-response curves (e.g., 10–100 g ai ha⁻¹) should be established under controlled pH (7.5–8.0) to account for Tepraloxydim’s low solubility in acidic conditions .

Q. What regulatory frameworks govern Tepraloxydim’s use and residue limits in agricultural exports?

Tepraloxydim is not approved under EU Regulation (EC) No. 1107/2009 but retains MRLs of 0.1 mg/kg in plant/animal products under Commission Implementing Regulation (EU) 2022/801 . In the U.S., tolerances for residues in lentils, dry peas, and flaxseed are set at 0.10 ppm . Researchers must align analytical protocols with regional guidelines to ensure compliance.

Advanced Research Questions

Q. How does Tepraloxydim’s binding mode to acetyl-CoA carboxylase (ACCase) differ from other cyclohexanedione herbicides?

Structural studies reveal that Tepraloxydim binds to the carboxyl-transferase (CT) domain of ACCase via hydrophobic interactions with Leu1705 and displaces a water molecule critical for substrate binding. Unlike pinoxaden, its oxime moiety aligns with the phenyl ring of pinoxaden, while the ethyl group occupies a hydrophobic pocket near Ile1735 and Tyr1737. Conformational shifts in helix α5′ (residues 1996′–2003′) further stabilize inhibition .

Q. What genetic mutations confer resistance to Tepraloxydim in grass weeds?

Resistance arises from Ile-1781-Thr (I1781T) mutations in the ACCase gene, altering the herbicide’s binding affinity. Genotypic analysis using allele-specific PCR identified surviving Lolium rigidum populations with combined I1781T and Trp-2027-Cys (W2027C) mutations, though resistance levels vary. For example, 83% of Tepraloxydim-treated plants with I1781T survived, whereas wild-type plants showed 100% susceptibility .

Q. How do Tepraloxydim’s metabolites influence environmental risk assessments?

Metabolites such as 3-hydroxy(tetrahydropyran-4-yl)-glutaric acid persist in soil and water, requiring monitoring via SPE-LC/MS. A 2020 study found metabolite accumulation in citrus orchards at 15–30% of parent compound levels, necessitating half-life (DT₅₀) studies under aerobic (14–21 days) and anaerobic (>30 days) conditions .

Methodological Considerations

Key Research Gaps

- Metabolic Pathways : Limited data on hydroxylated metabolites’ ecotoxicity in aquatic systems.

- Resistance Evolution : Role of epigenetic factors in ACCase mutation prevalence.

- Cross-Resistance : Efficacy of Tepraloxydim against Sorghum halepense with FOP-resistant ACCase isoforms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.